3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine
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Overview
Description
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability and biological activity, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 2-fluoro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The initial step involves a nucleophilic substitution reaction where the amine group of 2,3-dimethylphenylamine reacts with 2-fluoro-5-(trifluoromethyl)pyridine under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-120°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert certain functional groups within the molecule.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure enhances its potential as a probe in biological studies, particularly in imaging and tracking biochemical processes.
Medicine: Fluorinated compounds are often explored for their pharmacological properties. This compound may be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenyl-2-fluoropyridine: Lacks the trifluoromethyl group, which may reduce its chemical stability and biological activity.
2-Fluoro-5-(trifluoromethyl)pyridine: Lacks the dimethylphenyl group, which may affect its reactivity and application scope.
3-(2,3-Dimethylphenyl)pyridine:
Uniqueness
3-(2,3-Dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the combination of its fluorinated pyridine ring and the dimethylphenyl group. This structural arrangement imparts enhanced chemical stability, reactivity, and potential biological activity, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C14H11F4N |
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Molecular Weight |
269.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)-2-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C14H11F4N/c1-8-4-3-5-11(9(8)2)12-6-10(14(16,17)18)7-19-13(12)15/h3-7H,1-2H3 |
InChI Key |
LHJLHMMQKRHADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(N=CC(=C2)C(F)(F)F)F)C |
Origin of Product |
United States |
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